molecular formula C21H19Cl2NO4 B2635663 1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896334-31-9

1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2635663
CAS No.: 896334-31-9
M. Wt: 420.29
InChI Key: GBYNHHUPPCVFBN-UHFFFAOYSA-N
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Description

1’-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirochroman structure fused with a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting with the preparation of the 2,4-dichlorophenoxyacetic acid derivative. This is followed by the formation of the spirochroman structure and subsequent acylation to introduce the piperidinone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1’-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy moiety.

    Spiro[chroman-2,4’-piperidin]-4-one derivatives: Compounds with similar spirochroman structures but different substituents.

Uniqueness

1’-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1'-[2-(2,4-dichlorophenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO4/c22-14-5-6-19(16(23)11-14)27-13-20(26)24-9-7-21(8-10-24)12-17(25)15-3-1-2-4-18(15)28-21/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYNHHUPPCVFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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